molecular formula C8H14O B069126 3-Cyclopropyl-3-methylbutan-2-one CAS No. 161236-98-2

3-Cyclopropyl-3-methylbutan-2-one

Cat. No.: B069126
CAS No.: 161236-98-2
M. Wt: 126.2 g/mol
InChI Key: KWPTYIIWGJWADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bismuth subgallate is synthesized through the reaction of bismuth nitrate with gallic acid. The process involves dissolving bismuth nitrate in nitric acid and then adding gallic acid under controlled conditions to precipitate bismuth subgallate. The reaction is typically carried out at room temperature, and the precipitate is filtered, washed, and dried to obtain the final product.

Industrial Production Methods: In industrial settings, the production of bismuth subgallate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the precipitation and purification steps.

Chemical Reactions Analysis

Types of Reactions: Bismuth subgallate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of different bismuth oxides.

    Reduction: Reduction reactions can convert bismuth subgallate to lower oxidation states of bismuth.

    Substitution: It can participate in substitution reactions where the gallic acid moiety is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas.

    Substitution: Various organic ligands under controlled pH and temperature conditions.

Major Products:

    Oxidation: Bismuth oxides.

    Reduction: Lower oxidation state bismuth compounds.

    Substitution: Bismuth complexes with different organic ligands.

Scientific Research Applications

Bismuth subgallate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bismuth subgallate exerts its effects involves the denaturation of proteins, leading to the formation of a protective layer on the skin and mucous membranes. This layer acts as a barrier, reducing inflammation and preventing infection. Additionally, bismuth subgallate activates coagulation factor XII, which initiates the coagulation cascade, resulting in the formation of a fibrin clot that helps to stop bleeding .

Comparison with Similar Compounds

Bismuth subgallate can be compared with other bismuth-containing compounds such as:

    Bismuth subsalicylate: Commonly used as an antacid and anti-diarrheal agent.

    Bismuth oxychloride: Used in cosmetics for its pearlescent properties.

    Bismuth nitrate: Utilized in various chemical reactions and as a precursor for other bismuth compounds.

Uniqueness: Bismuth subgallate is unique due to its combined astringent, antiseptic, and hemostatic properties, making it particularly effective in treating skin conditions and minor wounds. Its ability to activate coagulation factor XII distinguishes it from other bismuth compounds that do not possess hemostatic properties .

Properties

CAS No.

161236-98-2

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

3-cyclopropyl-3-methylbutan-2-one

InChI

InChI=1S/C8H14O/c1-6(9)8(2,3)7-4-5-7/h7H,4-5H2,1-3H3

InChI Key

KWPTYIIWGJWADF-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(C)C1CC1

Canonical SMILES

CC(=O)C(C)(C)C1CC1

Synonyms

2-Butanone, 3-cyclopropyl-3-methyl- (9CI)

Origin of Product

United States

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